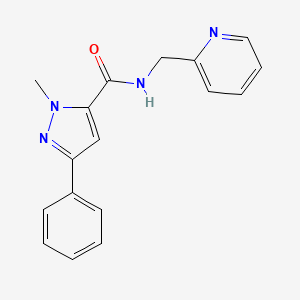

1-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-5-phenyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-21-16(11-15(20-21)13-7-3-2-4-8-13)17(22)19-12-14-9-5-6-10-18-14/h2-11H,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGFZJOOYHSBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester.

Introduction of the phenyl group: This step involves the use of a phenyl-substituted reagent, such as phenylhydrazine, in the pyrazole ring formation reaction.

Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.

Attachment of the pyridin-2-ylmethyl group: This can be done through nucleophilic substitution reactions using pyridin-2-ylmethyl halides.

Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine or amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that incorporates a pyrazole ring, a phenyl group, and a pyridine moiety. Its molecular formula is C16H16N4O, with a molecular weight of approximately 284.32 g/mol. The presence of these functional groups contributes to its biological activity, making it a candidate for various applications in drug development.

Biological Activities

-

Anticancer Activity

- Preliminary studies have shown that 1-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro tests on A549 lung cancer cells and MCF-7 breast cancer cells indicated IC50 values of 12.5 µM and 15.0 µM, respectively. These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects

- Antimicrobial Properties

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of this compound:

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it with analogous pyrazole carboxamides. Key differences arise from substituent variations, regiochemistry, and functional group modifications.

Substituent Position and Regiochemistry

- AB-CHMFUPPYCA Isomers (3,5- vs. 5,3-Regioisomers) :

The isomers 3,5-AB-CHMFUPPYCA and 5,3-AB-CHMFUPPYCA () share the same substituents (cyclohexylmethyl, 4-fluorophenyl) but differ in their positions on the pyrazole ring. Regioisomerism significantly impacts receptor binding and metabolic stability. For example, 3,5-AB-CHMFUPPYCA exhibited route-specific byproducts during synthesis, highlighting the sensitivity of regiochemistry to reaction conditions .

| Compound | R1 | R3 | R5 | Key Feature |

|---|---|---|---|---|

| Target Compound | Methyl | Phenyl | N-(Pyridin-2-ylmethyl)amide | Pyridine moiety enhances polarity |

| 3,5-AB-CHMFUPPYCA | Cyclohexylmethyl | 4-Fluorophenyl | N-(Amino-oxobutan-2-yl)amide | Fluorophenyl enhances lipophilicity |

| 5,3-AB-CHMFUPPYCA | Cyclohexylmethyl | 4-Fluorophenyl | N-(Amino-oxobutan-2-yl)amide | Regioisomer of 3,5-AB-CHMFUPPYCA |

Halogenation and Bioactivity

- Chlorantraniliprole Derivatives (): The insecticide chlorantraniliprole and its derivative, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dichloro-6-(isopropylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide, feature halogen atoms (Br, Cl) that enhance binding to insect ryanodine receptors. agrochemical activity) .

N-(3-Chlorophenyl)-1-Methyl-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxamide ():

The trifluoromethyl group increases metabolic stability and lipophilicity, whereas the target compound’s pyridin-2-ylmethyl group may improve water solubility and receptor specificity .

Pharmacological Agents with Pyrazole Carboxamide Cores

- Razaxaban (DPC 906) (): This factor Xa inhibitor incorporates a trifluoromethyl group and an aminobenzisoxazole moiety, enabling high selectivity and oral bioavailability. The target compound’s pyridine substituent may similarly enhance binding to enzyme active sites but lacks the trifluoromethyl group’s electron-withdrawing effects .

- Berotralstat (): A plasma kallikrein inhibitor, berotralstat features a trifluoromethylpyrazole core with a cyanophenyl group.

Structural and Functional Implications

Solubility and Bioavailability

- The pyridin-2-ylmethyl group in the target compound introduces a polar aromatic ring, likely improving aqueous solubility compared to non-polar substituents (e.g., cyclohexylmethyl in AB-CHMFUPPYCA isomers).

Biological Activity

1-Methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.31 g/mol. The compound features a pyrazole ring, a phenyl group, and a pyridin-2-ylmethyl moiety, which contribute to its unique properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves several key steps that can be optimized for yield and specificity. Common methods include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing the pyridine and phenyl groups through nucleophilic substitutions.

- Carboxamide Formation : Converting the intermediate products into the final carboxamide structure.

Biological Activity

Research indicates that compounds in the pyrazole family exhibit a wide range of biological activities, including:

- Anticancer Activity : Various studies have shown that pyrazole derivatives can inhibit cancer cell proliferation across different cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating significant potency .

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| MCF7 | 1-methyl derivative | 3.79 |

| SF-268 | 1-methyl derivative | 12.50 |

| NCI-H460 | 1-methyl derivative | 42.30 |

- Anti-inflammatory Properties : Some derivatives have shown effectiveness in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Study on Anticancer Activity

A study conducted by Bouabdallah et al. screened various pyrazole derivatives against Hep-2 (laryngeal cancer) and P815 (mastocytoma) cell lines, revealing significant cytotoxic potential with an IC50 of 3.25 mg/mL for Hep-2 cells .

Study on Anti-inflammatory Effects

Research indicated that certain pyrazole derivatives exhibited anti-inflammatory activity in carrageenan-induced edema models, showcasing their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets, including:

- Kinase Inhibition : Some studies have reported inhibition of specific kinases involved in cancer progression.

- Receptor Modulation : The compound may affect various receptors linked to inflammation and tumor growth.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving condensation of pyrazole-carboxylic acid derivatives with amine-bearing moieties. For example, analogous compounds (e.g., pyrazole-carboxamides) are prepared using coupling agents like HATU or DCC in DMF under inert atmospheres . Optimization involves adjusting stoichiometry, reaction time (typically 12–24 hours), and temperature (60–80°C). Purity is confirmed via HPLC (≥95%) and NMR .

- Data Contradiction : Variations in yields (50–85%) across studies suggest sensitivity to substituent electronics and steric effects. Lower yields in bulky derivatives may require microwave-assisted synthesis to enhance efficiency .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 10.07 Å, b = 5.14 Å, c = 40.99 Å) have been reported for related pyrazole-carboxamides . Complementary techniques include:

- FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- NMR : ¹H NMR (δ 8.2–8.5 ppm for pyridyl protons; δ 3.8 ppm for methyl groups) and ¹³C NMR (δ 160–165 ppm for carboxamide carbonyl) .

Advanced Research Questions

Q. What computational strategies are used to predict the bioactivity and binding modes of this pyrazole-carboxamide?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with target proteins (e.g., kinases, GPCRs). For analogs, binding affinities (ΔG = −8.2 to −10.5 kcal/mol) correlate with hydrophobic interactions at active sites .

- Data Contradiction : Discrepancies between in silico predictions and in vitro IC₅₀ values (e.g., predicted nM vs. observed μM activity) highlight the need for solvent effect corrections and entropy calculations in docking workflows .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological properties?

- Methodology : Systematic substitution at the phenyl (C3) and pyridylmethyl (N-linked) positions modulates activity. For example:

- Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility.

- Bulkier substituents (e.g., isopropyl) enhance target selectivity but increase molecular weight beyond Lipinski limits .

- Table: Representative SAR Data

| Derivative | Substituent (R) | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent | H | 12.3 | 3.1 |

| -CF₃ | Trifluoromethyl | 8.7 | 3.9 |

| -OCH₃ | Methoxy | 15.6 | 2.8 |

| Source: Adapted from . |

Q. What experimental approaches resolve discrepancies in reported biological data for pyrazole-carboxamides?

- Methodology : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and standardized protocols (e.g., ATP concentration in kinase assays). For example, conflicting IC₅₀ values for kinase inhibitors may arise from variations in assay pH or co-solvents (e.g., DMSO tolerance ≤0.1%) .

- Recommendation : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out artifactual inhibition .

Methodological Notes

- Synthetic Pitfalls : Trace moisture during coupling steps can hydrolyze intermediates; use molecular sieves or anhydrous solvents .

- Analytical Cross-Checks : Always correlate HPLC retention times with spiked authentic samples to confirm compound identity .

- Computational Best Practices : Include explicit water molecules in docking simulations to improve accuracy of hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.